20-Hydroxyecdysone 22-phosphate

Catalog No.
S654276
CAS No.
M.F
C27H45O10P
M. Wt
560.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20-Hydroxyecdysone 22-phosphate

Product Name

20-Hydroxyecdysone 22-phosphate

IUPAC Name

[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] dihydrogen phosphate

Molecular Formula

C27H45O10P

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C27H45O10P/c1-23(2,31)9-8-22(37-38(34,35)36)26(5,32)21-7-11-27(33)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-33H,6-11,13-14H2,1-5H3,(H2,34,35,36)/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1

InChI Key

VQMWDPXOYFYYKP-YPVLXUMRSA-N

SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O

Synonyms

20-hydroxyecdysone-22-phosphate

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OP(=O)(O)O)O)O

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)OP(=O)(O)O)O)O

The exact mass of the compound 20-Hydroxyecdysone 22-phosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

20-Hydroxyecdysone 22-phosphate (20E22P) is the C-22 phosphorylated conjugate of the primary arthropod molting hormone, 20-hydroxyecdysone. In procurement and assay design, this compound is primarily selected for its role as a highly water-soluble, inactive prodrug and as a highly specific enzymatic substrate. Unlike the highly hydrophobic free sterol, the addition of the phosphate group at the C-22 position dramatically increases aqueous solubility, eliminating the need for organic solvents like DMSO or ethanol in sensitive biological assays [1]. Furthermore, 20E22P serves as the definitive reference standard for quantifying maternal ecdysteroid storage and is the premier substrate for isolating and characterizing ecdysteroid-phosphate phosphatase (EPPase) activity in metabolic studies [2].

Substituting 20-Hydroxyecdysone 22-phosphate with the free hormone (20-hydroxyecdysone) or generic phosphate substrates fundamentally compromises assay integrity. Free 20-hydroxyecdysone binds immediately to the ecdysone receptor (EcR), making it impossible to use in controlled-release or developmental timing assays where premature receptor activation must be avoided [1]. Conversely, attempting to use generic phosphatase substrates (such as p-nitrophenyl phosphate) to measure EPPase activity results in high background noise from non-specific lysosomal acid phosphatases [2]. Even closely related analogs like ecdysone 22-phosphate (E22P) are not direct substitutes, as they exhibit significantly lower maximum turnover rates (Vmax) when subjected to EPPase cleavage, and yield ecdysone rather than the more biologically potent 20-hydroxyecdysone upon dephosphorylation [3].

Superior Maximum Turnover Rate (Vmax) in EPPase Assays

When evaluating substrates for ecdysteroid-phosphate phosphatase (EPPase) assays, 20-Hydroxyecdysone 22-phosphate demonstrates a vastly superior maximum turnover rate compared to the non-hydroxylated analog, ecdysone 22-phosphate (E22P). Kinetic analyses reveal that EPPase achieves a Vmax of 19.23 μmol/min/mg when utilizing 20E22P, compared to only 1.25 μmol/min/mg for E22P [1]. This >15-fold increase in catalytic turnover makes 20E22P the optimal substrate for high-throughput screening or assays requiring high sensitivity to EPPase activity [1].

Evidence DimensionEPPase Maximum Catalytic Rate (Vmax)
Target Compound Data19.23 μmol/min/mg (20E22P)
Comparator Or Baseline1.25 μmol/min/mg (E22P)
Quantified Difference>15-fold higher Vmax for 20E22P
ConditionsIn vitro EPPase kinetic assay

Procuring 20E22P ensures maximum assay sensitivity and signal generation when quantifying EPPase activity or screening for enzymatic inhibitors.

Absolute Resistance to Non-Specific Lysosomal Phosphatases

A critical procurement advantage of 20E22P is its structural resistance to off-target cleavage. While generic phosphate substrates are readily cleaved by a wide array of cellular phosphatases, the C-22 phosphate linkage in 20E22P is highly specific to cytosolic EPPase. Studies demonstrate that non-specific lysosomal acid phosphatases scarcely hydrolyze C-22 ecdysteroid phosphates, whereas EPPase rapidly converts them to free sterols [1]. This structural exclusivity allows researchers to measure specific EPPase activity directly in crude cell lysates without the confounding background noise typical of generic phosphatase assays [2].

Evidence DimensionOff-target cleavage by lysosomal acid phosphatases
Target Compound DataScarcely hydrolyzed (stable)
Comparator Or BaselineGeneric phosphate substrates (rapidly hydrolyzed)
Quantified DifferenceNear-total resistance to non-specific lysosomal degradation
ConditionsCrude lysate or purified lysosomal acid phosphatase fractions

Eliminates false positives in metabolic assays, allowing for the precise measurement of EPPase activity without requiring extensive prior enzyme purification.

Receptor Binding Inactivation for Controlled-Release Applications

For controlled-release or developmental studies, the active hormone cannot be administered directly due to immediate receptor activation. Phosphorylation at the C-22 position sterically hinders interaction with the ecdysone receptor (EcR) heterodimer (EcR/USP). While free 20-hydroxyecdysone exhibits the highest relative binding affinity to the receptor complex, 22-phosphate conjugates show effectively zero baseline binding affinity until enzymatically cleaved [1]. This binary 'off/on' state makes 20E22P an ideal biochemical prodrug, allowing researchers to precisely control the timing of hormone activation via EPPase introduction [2].

Evidence DimensionEcdysone Receptor (EcR) Binding Affinity
Target Compound DataNegligible binding affinity (inactive prodrug state)
Comparator Or BaselineFree 20-hydroxyecdysone (highest relative binding affinity)
Quantified DifferenceComplete suppression of receptor activation prior to dephosphorylation
ConditionsIn vitro ligand-binding assay (EcR/USP heterodimer)

Enables the design of temporally controlled biological assays where the active hormone is only released upon specific enzymatic triggering.

High-Sensitivity EPPase Kinetic Assays and Inhibitor Screening

Because 20E22P provides a >15-fold higher Vmax than E22P, it is the premier substrate for quantifying ecdysteroid-phosphate phosphatase (EPPase) activity. It is heavily procured for high-throughput screening of EPPase inhibitors, which are investigated as potential highly specific insect growth regulators (IGRs) or next-generation insecticides that disrupt embryonic development [1].

Temporally Controlled in vivo Hormone Delivery

Due to its negligible affinity for the EcR receptor and high aqueous solubility, 20E22P is utilized as a biochemical prodrug in developmental biology. Researchers inject or formulate 20E22P into aqueous media to achieve controlled, localized release of 20-hydroxyecdysone only in tissues expressing active EPPase, avoiding the systemic shock and solubility issues associated with injecting free 20E [2].

Analytical Reference Standards for Diapause and Metabolic Profiling

20E22P is a critical analytical standard for LC-MS/MS and HPLC profiling of maternal hormone storage in insects. It allows agricultural researchers to accurately quantify the ratio of inactive storage conjugates to active free hormones, a key metric for predicting embryonic diapause termination and managing pest population cycles [3].

XLogP3

-0.6

Wikipedia

20-hydroxyecdysone 22-phosphate

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

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